Glycochenodeoxycholic Acid-d5 3-Sulfate Disodium Salt Glycochenodeoxycholic Acid-d5 3-Sulfate Disodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16673550
InChI: InChI=1S/C26H43NO8S.2Na/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28;;/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;;/m1../s1/i8D2,12D2,17D;;
SMILES:
Molecular Formula: C26H41NNa2O8S
Molecular Weight: 578.7 g/mol

Glycochenodeoxycholic Acid-d5 3-Sulfate Disodium Salt

CAS No.:

Cat. No.: VC16673550

Molecular Formula: C26H41NNa2O8S

Molecular Weight: 578.7 g/mol

* For research use only. Not for human or veterinary use.

Glycochenodeoxycholic Acid-d5 3-Sulfate Disodium Salt -

Specification

Molecular Formula C26H41NNa2O8S
Molecular Weight 578.7 g/mol
IUPAC Name disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Standard InChI InChI=1S/C26H43NO8S.2Na/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28;;/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;;/m1../s1/i8D2,12D2,17D;;
Standard InChI Key MJXWPLXHDUSUKI-ASGDLOISSA-L
Isomeric SMILES [2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)[O-])C)C)([2H])[2H])OS(=O)(=O)[O-].[Na+].[Na+]
Canonical SMILES CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]

Introduction

Chemical Structure and Isotopic Labeling

Molecular Composition

Glycochenodeoxycholic Acid-d5 3-Sulfate Disodium Salt (C26H36D5NNa2O8SC_{26}H_{36}D_5NNa_2O_8S) features a steroidal backbone conjugated with glycine and a sulfate group at the 3α-position. The disodium counterion stabilizes the sulfate moiety, ensuring solubility in aqueous buffers . Deuterium atoms replace five hydrogens at metabolically inert sites, minimizing isotopic effects on chemical behavior while providing a distinct mass shift (+5 Da) for mass spectrometric detection .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC26H36D5NNa2O8SC_{26}H_{36}D_5NNa_2O_8S
Molecular Weight578.68 g/mol
CAS Registry Number66874-09-7
Deuterium PositionsNon-labile sites on glycine
SolubilityWater-soluble (disodium salt)
Purity>95% (HPLC)

Synthesis and Purification

Synthetic Pathways

The synthesis involves sulfation of glycochenodeoxycholic acid at the 3α-hydroxy group, followed by isotopic exchange using deuterated reagents. Key steps include:

  • Sulfation: Reaction with sulfur trioxide-pyridine complex under anhydrous conditions.

  • Deuterium Incorporation: Exchange of labile hydrogens with deuterium oxide (D2OD_2O) at elevated temperatures.

  • Salt Formation: Neutralization with sodium hydroxide to yield the disodium salt .

Purification and Quality Control

Reverse-phase HPLC with UV detection (210 nm) ensures >95% purity. Mass spectrometry confirms deuterium incorporation and absence of unlabeled contaminants . Batch-to-batch consistency is critical for reproducibility in quantitative assays .

Research Applications

Bile Acid Metabolism Studies

As a primary bile acid conjugate, glycochenodeoxycholic acid regulates lipid digestion and cholesterol homeostasis. The d5d_5-labeled analog tracks endogenous bile acid flux in:

  • Cholestasis: Assessing impaired bile acid excretion in liver disease models .

  • Enterohepatic Recirculation: Quantifying reabsorption efficiency in intestinal perfusates.

Drug-Transporter Interactions

Glycochenodeoxycholic Acid-d5 3-Sulfate interacts with organic anion-transporting polypeptides (OATP1B1/OATP1B3), modulating pharmacokinetics of statins, antivirals, and chemotherapeutics. Studies using this compound have revealed:

  • Inhibition Thresholds: IC50_{50} values for transporter-mediated drug uptake.

  • DDI Risk Prediction: Identifying bile acids as biomarkers for drug-drug interactions .

Table 2: Key Transporter Interactions

TransporterSubstrateRole in Drug Clearance
OATP1B1RosuvastatinHepatic uptake
OATP1B3PaclitaxelTumor cell entry
NTCPTaurocholateBile acid reabsorption

Analytical Methodologies

LC-MS/MS Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing Glycochenodeoxycholic Acid-d5 3-Sulfate. Typical parameters include:

  • Column: C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: Methanol/water with 0.1% formic acid.

  • Detection: Multiple reaction monitoring (MRM) transitions m/zm/z 578.7 → 80.1 (sulfate ion) .

Internal Standard Performance

The d5d_5-label provides a consistent retention time shift (~0.1 min) and mass spectral signature, correcting for matrix effects and ionization efficiency variations . Calibration curves generated with this compound exhibit linearity (R2>0.99R^2 > 0.99) across 1–1000 ng/mL .

Future Directions

Expanding Metabolomic Applications

Integration into untargeted metabolomics workflows could uncover novel bile acid-derived biomarkers for metabolic disorders. High-resolution mass spectrometry (HRMS) platforms may enhance detection of low-abundance sulfated isomers.

Clinical Translation

Validating this compound in human pharmacokinetic studies requires addressing interspecies differences in bile acid transporter expression. Collaborative efforts between academia and pharmaceutical industries are essential to bridge this gap .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator